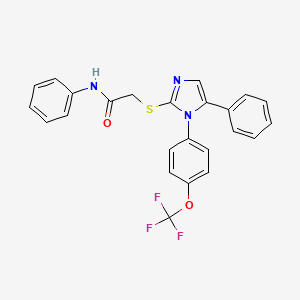

N-phenyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

This compound features a thioacetamide bridge linking a phenyl group to a substituted imidazole core. The imidazole ring is substituted with a phenyl group at position 5 and a 4-(trifluoromethoxy)phenyl group at position 1.

Properties

IUPAC Name |

N-phenyl-2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3O2S/c25-24(26,27)32-20-13-11-19(12-14-20)30-21(17-7-3-1-4-8-17)15-28-23(30)33-16-22(31)29-18-9-5-2-6-10-18/h1-15H,16H2,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPZIMIDDSPTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-phenyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Formula : C25H22F3N3O2S

Molecular Weight : 485.52 g/mol

IUPAC Name : N-phenyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Antimicrobial Activity

Research has demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For example, compounds with imidazole and thioacetate functionalities have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Candida albicans |

These results indicate that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Anticancer Activity

In vitro studies have shown that compounds with imidazole derivatives can inhibit cancer cell proliferation. Notably, some derivatives have been tested against human cancer cell lines such as HCT116, revealing promising results.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| 5-FU | 9.99 | HCT116 (standard drug) |

The anticancer activity of these compounds suggests that N-phenyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide may also exhibit similar effects, potentially acting through mechanisms involving apoptosis or cell cycle arrest .

The biological activity of N-phenyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like carbonic anhydrase, which plays a role in tumor growth.

- Cell Membrane Disruption : Antimicrobial activity may stem from the compound's ability to disrupt bacterial cell membranes.

- Induction of Apoptosis : Anticancer properties could be linked to the induction of programmed cell death in malignant cells.

Case Studies

A study published in Pharmaceutical Biology highlighted the synthesis and evaluation of various imidazole derivatives, including those related to N-phenyl compounds, showcasing their potential as effective antimicrobial agents . Another study focused on the anticancer evaluation of similar compounds, finding significant cytotoxic effects against various cancer cell lines .

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

- Electron-Withdrawing Groups: The target compound’s trifluoromethoxy group contrasts with electron-donating methoxy (Compound 9) or halogenated (Br, Cl) groups in analogs.

- Heterocyclic Diversity : The acetamide’s N-linked substituent varies from phenyl (target) to thiazole (Compound 9) or benzofuran (Compound 21), affecting solubility and π-π stacking interactions .

Yield Trends :

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : Thioether (C–S) stretches appear at ~1243–1258 cm⁻¹ in analogs (e.g., Compounds 9a–9e), consistent with the target compound’s thioacetamide bridge .

- NMR Data : Aromatic protons in the 4-(trifluoromethoxy)phenyl group would likely resonate downfield (δ 7.5–8.5 ppm) due to electron withdrawal, similar to fluorophenyl (δ 7.2–7.8 ppm) or bromophenyl (δ 7.4–7.9 ppm) groups in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.